8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine
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Overview
Description
8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine is a chemical compound with the molecular formula C7H6N4O2 . It is a derivative of the triazolo[4,3-A]pyridine family.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolo[4,3-A]pyridine core with a methyl group at the 8-position and a nitro group at the 6-position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, related compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution .Scientific Research Applications
Synthesis and Structural Modification
8-Methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine is a compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity and modification potential have been explored in several studies, focusing on the development of new chemical entities with potential applications in material science and pharmacology.
Facilitating Heterocyclic Synthesis : Research has highlighted its utility in facilitating the synthesis of diverse heterocyclic compounds. For instance, acylation reactions involving heteroaromatic amines have led to the efficient synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives, showcasing the compound's versatility in organic synthesis (Ibrahim et al., 2011).
C–H Functionalization : A study demonstrated the first example of C–H functionalization in the 6-Nitroazolo[5,1-c]triazine series, indicating the potential of such compounds in chemical reactions that enhance the complexity and functionality of organic molecules (Gorbunov et al., 2018).
Chemical Properties and Reactivity
The chemical reactivity of this compound and related compounds has been extensively studied, providing insights into their structural and electronic characteristics.
Stability and Reactivity : Investigations into the properties of the s-triazolo[1,5-a]pyridine ring revealed its stability and similarity to aromatic compounds, offering potential for the development of stable, reactive intermediates for further chemical synthesis (Okamoto et al., 1966).
Synthetic Applications : The compound has been used in the synthesis of azolo-anellierten Derivaten des Pyrido[2,3-d]pyrimidins, illustrating its utility in creating complex molecules that could have applications ranging from materials science to drug discovery (Chupakhin et al., 1990).
Future Directions
The future directions for research on 8-Methyl-6-nitro-[1,2,4]triazolo[4,3-A]pyridine and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Triazole derivatives, in general, have shown promise in various therapeutic applications, suggesting potential avenues for future research .
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo [4,3-a]pyrazine derivatives, have been shown to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell signaling, growth, and survival, particularly in cancer cells.
Mode of Action
This is a common mechanism of action for kinase inhibitors .
Biochemical Pathways
Inhibition of c-met/vegfr-2 kinases can affect multiple cellular pathways, including those involved in cell proliferation, survival, and angiogenesis .
Pharmacokinetics
Similar compounds have been reported to have suitable physicochemical properties and excellent pharmacokinetic profiles .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activities against various cancer cell lines . They can inhibit the growth of cancer cells in a dose-dependent manner and induce apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a density of 1.57±0.1 g/cm3 and a pKa of 1.37±0.50
Cellular Effects
Related compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been shown to exhibit anti-proliferative activities against a panel of cancer cell lines .
Molecular Mechanism
Related compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been found to intercalate DNA .
Temporal Effects in Laboratory Settings
Related compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been synthesized under microwave conditions .
Metabolic Pathways
Related compounds in the [1,2,4]triazolo[4,3-a]pyridine family have been synthesized via a tandem reaction involving the use of enaminonitriles and benzohydrazides .
Properties
IUPAC Name |
8-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)3-10-4-8-9-7(5)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBINANOZUXJXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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